(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 102849-49-0
VCID: VC0195800
InChI: InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1
SMILES: CCC(C(=O)O)N1CCCC1=O
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

CAS No.: 102849-49-0

VCID: VC0195800

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid - 102849-49-0

Description

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam acid, is a chemical compound with the molecular formula C8H13NO3 and a molar mass of 171.19 g/mol . It is identified as an organooxygen and organonitrogen compound, functionally related to an alpha-amino acid . This compound features a pyrrolidine ring with a carbonyl group and a butanoic acid moiety. It is a white to off-white solid at room temperature . The melting point of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is between 118-121°C . It is slightly soluble in acetone, chloroform, and methanol .

This acid serves as an intermediate in the synthesis of levetiracetam, an anticonvulsant medication . Research suggests that derivatives of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid have significant biological activity, potentially modulating neurotransmitter release and offering neuroprotective properties. Due to these properties, it is explored as a potential starting point for developing new drugs or therapeutic agents for neurological disorders, including epilepsy, anxiety, and neurodegenerative diseases.

A similar compound, (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid,(1R)-1-phenylethanamine, has a molecular formula of C16H24N2O3 and a molecular weight of 292.37300 . 2-(2-Oxopyrrolidin-1-yl)butanoic acid also exhibits cryoprotective properties, which allows it to protect cells and tissues from damage caused by freezing and thawing.

CAS No. 102849-49-0
Product Name (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
Standard InChI InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1
Standard InChIKey IODGAONBTQRGGG-LURJTMIESA-N
SMILES CCC(C(=O)O)N1CCCC1=O
Canonical SMILES CCC(C(=O)O)N1CCCC1=O
Appearance White Solid
Purity > 95%
Synonyms (αS)-α-Ethyl-2-oxo-1-pyrrolidineacetic Acid;
PubChem Compound 11607993
Last Modified Aug 15 2023

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